Ethyl 4-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenoxy group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of Ethyl 4-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the Methoxyphenyl and Methylphenoxy Groups: These groups are introduced through nucleophilic substitution reactions using suitable reagents.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
Ethyl 4-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methoxybiphenyl-4-carboxylate: This compound has a similar methoxyphenyl group but lacks the tetrahydropyrimidine ring.
Ethyl 4-methoxyphenylacetate: This compound contains a methoxyphenyl group and an ethyl ester but differs in its overall structure and functional groups.
4-(1-{[(4-methoxyphenyl)methyl]amino}ethyl)phenol: This compound has a methoxyphenyl group and an aminoethyl group, making it structurally distinct from the tetrahydropyrimidine derivative.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-28-21(25)19-18(13-29-17-9-5-14(2)6-10-17)23-22(26)24-20(19)15-7-11-16(27-3)12-8-15/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUJATOPNIZBPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)COC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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